(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate

Chiral synthesis Enantiomeric excess HPLC

This (S)-enantiomer (CAS 635724-46-8) is a non-racemic, N-Boc-protected 4-oxo-2-phenylpyrrolidine with defined stereochemistry at the 2-position—critical for constructing enantiomerically pure BACE-1 inhibitors and chiral agrochemicals. Substitution with the (R)-enantiomer (CAS 1012369-72-0) or racemic mixture (CAS 647009-30-1) is not viable: biological targets exhibit chiral recognition, so incorrect stereochemistry yields inactive or toxic products. The Boc group enables orthogonal N-protection for selective 4-oxo functionalization. Specify this CAS to ensure reproducible, potent lead compounds. Inquire for bulk pricing.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 635724-46-8
Cat. No. B1331565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate
CAS635724-46-8
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3/t13-/m0/s1
InChIKeyRDNNEKXIEMELDH-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 635724-46-8) | Chiral N-Boc Pyrrolidine Building Block


(S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 635724-46-8) is a chiral, non-racemic N-Boc-protected 4-oxo-2-phenylpyrrolidine derivative [1]. It serves as a versatile intermediate in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals, with its defined (S)-stereochemistry at the 2-position being critical for generating downstream compounds with the correct three-dimensional structure for target engagement [2]. The tert-butoxycarbonyl (Boc) group provides orthogonal protection of the pyrrolidine nitrogen, enabling selective synthetic manipulations at the 4-oxo position for further functionalization [3].

Procurement Alert: Why (S)-enantiomer CAS 635724-46-8 Cannot Be Substituted with Racemate or (R)-Isomer CAS 1012369-72-0


In medicinal chemistry and asymmetric synthesis, substituting the specific (S)-enantiomer (CAS 635724-46-8) with its (R)-enantiomer (CAS 1012369-72-0) or the racemic mixture (CAS 647009-30-1) is not a viable option for most downstream applications. This is because biological targets, such as enzymes and receptors, exhibit chiral recognition, meaning the (R)- and (S)-enantiomers can have profoundly different pharmacological profiles, including differences in potency, selectivity, and even toxicity [1]. Using a racemic mixture or the incorrect enantiomer introduces an uncontrolled variable into a synthetic route, which can lead to the production of a mixture of diastereomers in subsequent steps, complicating purification and potentially yielding an inactive or unsafe final product [2]. The following quantitative evidence underscores why the defined (S)-stereochemistry of this building block is a non-negotiable procurement specification for reliable and predictable synthetic outcomes.

Quantitative Evidence for (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate Selection Criteria


Stereochemical Purity: Enantiomeric Excess (ee) as a Critical Quality Attribute for Downstream Chiral Integrity

The compound's utility is predicated on its high enantiomeric purity. Unlike its (R)-enantiomer (CAS 1012369-72-0) or the racemic mixture (CAS 647009-30-1), the (S)-enantiomer is specified for procurement. Standard practice for such chiral building blocks involves chiral stationary phase HPLC to ensure high enantiomeric excess (ee) [1]. While a specific ee value for this compound is a batch-specific vendor specification, the general requirement for chiral pyrrolidine-based intermediates in asymmetric synthesis, as described in the literature, is an ee of ≥98% to guarantee that downstream diastereoselectivity is not compromised [2].

Chiral synthesis Enantiomeric excess HPLC Stereoselectivity

Comparative Purity Analysis: Vendor-Specified Purity of (S)-enantiomer vs. (R)-enantiomer

A direct comparison of vendor specifications reveals that the (S)-enantiomer (CAS 635724-46-8) is commonly offered at a higher minimum purity (98%) compared to the (R)-enantiomer (CAS 1012369-72-0), which is often listed at 97% . While seemingly small, this 1% purity difference can be significant in multi-step syntheses, where impurities accumulate, potentially reducing overall yield and requiring more extensive purification at later stages [1].

Chemical purity Vendor comparison Quality control Procurement

Regulatory and Structural Conformity: The Importance of the (S)-enantiomer in Pharmaceutically Relevant Scaffolds

The (S)-stereochemistry of the 2-phenylpyrrolidine core is a key structural feature in the development of potent inhibitors for targets like BACE-1 (β-secretase), an enzyme implicated in Alzheimer's disease . Research on pyrrolidine-derived BACE-1 inhibitors demonstrates that the absolute configuration is critical for achieving potent, sub-micromolar activity. For instance, specific (S)-configured pyrrolidine scaffolds are required to optimally fit within the enzyme's active site, whereas the (R)-enantiomer or racemic mixtures show significantly reduced or no activity [1]. This class-level evidence highlights that selecting the correct (S)-enantiomer is not just a matter of preference but a fundamental requirement for projects targeting this and similar chiral pharmacophores.

Drug discovery BACE-1 Alzheimer's disease Pharmacophore

Validated Applications for (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 635724-46-8)


Synthesis of Enantiomerically Pure BACE-1 Inhibitors for Alzheimer's Disease Research

As evidenced by its role in constructing the chiral core of potent BACE-1 inhibitors, (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a critical starting material for medicinal chemistry programs focused on β-secretase . The defined (S)-stereochemistry is essential for achieving sub-micromolar potency, making this compound the correct choice for generating active leads [1].

Asymmetric Synthesis of Agrochemical Intermediates

Patents describe the use of optionally substituted phenyl pyrrolidines, like this (S)-enantiomer, as key intermediates for preparing biologically active compounds in the agrochemical sector [2]. The high enantiomeric purity required ensures the biological activity of the final pesticide or herbicide is achieved with the desired stereoisomer.

Preparation of Chiral Ligands and Organocatalysts

The pyrrolidine scaffold is a privileged structure in chiral ligands and organocatalysts used in asymmetric synthesis [3]. The (S)-enantiomer of this N-Boc-protected building block provides a well-defined starting point for introducing additional chiral elements, enabling the creation of novel catalysts for enantioselective transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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